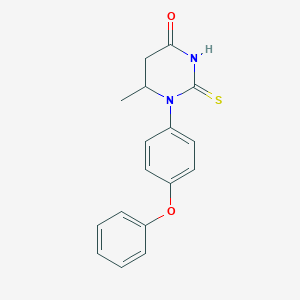
5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione, also known as BETT, is a heterocyclic organic compound that has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. BETT is a member of the triazinane family, which is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to exhibit antitumor, antiviral, and antifungal activities. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In material science, 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been used as a building block for the synthesis of novel polymers and materials with unique properties. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione-containing polymers have been shown to exhibit high thermal stability, good mechanical properties, and excellent solubility in common organic solvents.
In agriculture, 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been studied as a potential herbicide and fungicide. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to inhibit the growth of various plant pathogens and weeds, making it a promising candidate for the development of environmentally friendly agricultural products.
Wirkmechanismus
The mechanism of action of 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a key role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to exhibit a range of biochemical and physiological effects, including antitumor, antiviral, and antifungal activities. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has also been shown to exhibit neuroprotective effects in vitro and in vivo. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its high purity and stability. 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione can be easily synthesized using a simple and efficient method, and it can be purified to high purity using standard chromatographic techniques. However, one limitation of using 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione. One area of interest is the development of 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione-containing materials with unique properties, such as high thermal stability and good mechanical properties. Another area of interest is the development of 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione-based therapeutics for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione and its potential applications in various fields.
Synthesemethoden
The synthesis of 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione involves the reaction of 2-ethylbenzylamine with carbon disulfide and formaldehyde in the presence of sodium hydroxide. The resulting product is then treated with benzyl chloride to yield 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione. This method has been optimized to produce high yields of 5-Benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione with high purity.
Eigenschaften
Molekularformel |
C18H21N3S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
5-benzyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3S/c1-2-16-10-6-7-11-17(16)21-14-20(13-19-18(21)22)12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,22) |
InChI-Schlüssel |
UKRBEZNWRSWJEC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(2-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282572.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide](/img/structure/B282575.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)
![2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282577.png)
![N-cyclohexyl-2-{[4-(2,6-dichlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282579.png)
![2-{[1-allyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282583.png)
![N-benzyl-2-{[4-(4-chlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282584.png)
![N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282585.png)